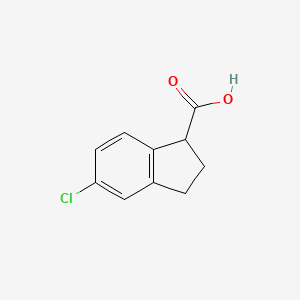

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZPVPZNKQOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496311 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66041-26-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, bicyclic core, decorated with a reactive carboxylic acid moiety and a chlorine atom, makes it an attractive scaffold for designing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic strategies for its preparation, with a primary focus on the synthesis of the crucial intermediate, 5-chloro-1-indanone, and its subsequent conversion to the target carboxylic acid. We will explore the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols, and discuss the rationale behind key procedural choices to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (CAS: 66041-26-7, Formula: C₁₀H₉ClO₂, MW: 196.63 g/mol ), belongs to the indane class of compounds.[1] The indane framework is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The strategic placement of the chloro and carboxylic acid groups offers orthogonal handles for further chemical modification.

A logical retrosynthetic analysis reveals that the most direct pathway to the target acid involves the functionalization of the C1 position of a pre-formed indane core. The ketone functionality of 5-chloro-1-indanone presents itself as an ideal electrophilic handle for introducing the required carboxyl group. Therefore, the overall synthesis can be dissected into two primary stages:

-

Formation of the 5-chloro-1-indanone core.

-

Conversion of the C1 ketone to a carboxylic acid.

This two-stage approach allows for modularity and optimization at each distinct phase of the synthesis.

Caption: Retrosynthetic analysis of the target carboxylic acid.

Synthesis of the Key Intermediate: 5-Chloro-1-indanone

The synthesis of 5-chloro-1-indanone is well-documented, with several established routes offering different advantages in terms of starting material availability, yield, and environmental impact.

Strategy A: Two-Step Synthesis from 3-Chlorobenzaldehyde

This classic route involves the initial formation of 3-(3-chlorophenyl)propanoic acid, which then undergoes an intramolecular Friedel-Crafts acylation to yield the desired indanone.[2][3][4]

Causality and Expertise: This method is advantageous as it builds the carbon skeleton first and then performs the cyclization. The initial Knoevenagel-Doebner condensation between 3-chlorobenzaldehyde and malonic acid is a robust and high-yielding reaction. The subsequent intramolecular acylation is highly efficient due to the proximity of the reacting groups, minimizing intermolecular side reactions. The choice of a Lewis acid like zinc chloride is crucial for activating the carboxylic acid (via an acyl chloride intermediate) for electrophilic aromatic substitution without being overly aggressive, which could lead to decomposition.[2][4]

References

- 1. This compound [cymitquimica.com]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Executive Summary

This guide provides a comprehensive technical overview of this compound, a chlorinated derivative of the indane carboxylic acid scaffold. While not a widely studied compound in its own right, it and its closely related derivatives serve as critical building blocks in modern agrochemistry. This document details its core chemical and physical properties, offers insights into its spectroscopic characteristics, discusses its synthetic context and chemical reactivity, and outlines essential safety and handling protocols. The primary focus is to equip researchers with the foundational knowledge required for its effective use in complex synthetic campaigns, particularly in the development of novel insecticides.

Introduction and Strategic Importance

This compound (CAS No. 66041-26-7) is a solid organic compound with the molecular formula C₁₀H₉ClO₂.[1] Its structure features a bicyclic indane core, substituted with a chlorine atom on the aromatic ring and a carboxylic acid group at the benzylic position. This chiral center at the C1 position implies that the compound can exist as a racemic mixture or as individual enantiomers, a critical consideration in applications where stereochemistry dictates biological activity.

The principal driver of interest in this chemical family is its role in the synthesis of advanced oxadiazine insecticides, most notably Indoxacarb.[2][3] Only the (S)-enantiomer of Indoxacarb is biologically active, which places significant importance on the stereoselective synthesis of its precursors, including derivatives of this compound.[2] Understanding the properties and reactivity of this core scaffold is therefore paramount for process optimization and the development of efficient, scalable synthetic routes in the agrochemical industry.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting, informing purification strategies, reaction monitoring, and structural confirmation.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate reagent measurement and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 66041-26-7 | [1][4] |

| Molecular Formula | C₁₀H₉ClO₂ | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | Solid | [1] |

| Typical Purity | ≥97% | [1] |

Expected Spectroscopic Profile

While specific spectral data is not publicly cataloged, a robust profile can be predicted based on the molecule's structure. This theoretical analysis is a critical step in verifying the identity and purity of synthesized or procured material.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring. Due to the chlorine substituent, these protons will exhibit distinct chemical shifts and coupling patterns. The proton at the C1 position is benzylic and alpha to a carbonyl, shifting it downfield. The protons on C2 and C3 of the five-membered ring are diastereotopic and will likely appear as complex multiplets.

-

¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the carboxylic acid carbon (C=O) above 170 ppm. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The aliphatic carbons (C1, C2, C3) will be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a sharp, intense C=O stretching absorption around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.

Synthesis, Reactivity, and Application Context

The utility of this compound is defined by its synthesis and subsequent chemical transformations.

Conceptual Synthetic Workflow

The synthesis of this class of compounds often originates from precursors like 5-chloro-2,3-dihydro-1H-inden-1-one.[5] This suggests a logical synthetic pathway involving the introduction of the carboxylic acid functionality at the C1 position. The workflow below illustrates a conceptual approach.

Caption: Conceptual synthesis of the target carboxylic acid.

Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by the carboxylic acid group. As a carboxylic acid derivative, it can undergo nucleophilic acyl substitution to form a variety of more complex molecules.[6] This reactivity is fundamental to its use as a synthetic intermediate.

-

Esterification : Reaction with an alcohol (e.g., methanol) under acidic conditions will yield the corresponding methyl ester. The methyl ester is a key intermediate in several patented synthetic routes.[2][7]

-

Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine will produce the corresponding amide.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The diagram below illustrates the central role of this compound and its derivatives in the synthesis of the insecticide Indoxacarb.

Caption: Role as a precursor in (S)-Indoxacarb synthesis.

Safety, Handling, and Storage

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and its derivatives.

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][11]

-

Skin Protection : Use chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or other impervious clothing to prevent skin contact.[8][11]

-

Respiratory Protection : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If exposure limits are exceeded, a full-face respirator may be necessary.[8][11]

Handling and Emergency Procedures

-

General Handling : Avoid formation of dust and aerosols.[11] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.

-

First Aid (Inhalation) : If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[8][11]

-

First Aid (Skin Contact) : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10][11]

-

First Aid (Eye Contact) : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]

-

First Aid (Ingestion) : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of high-value, stereospecific agrochemicals. While its direct applications are limited, a thorough understanding of its chemical properties, reactivity, and safe handling is essential for any research or development program focused on Indoxacarb or related oxadiazine insecticides. The insights provided in this guide serve as a critical foundation for chemists and scientists working to innovate in this important field.

References

- 1. This compound [cymitquimica.com]

- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | 144172-26-9 [chemicalbook.com]

- 4. This compound | 66041-26-7 [amp.chemicalbook.com]

- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, … [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

structure elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, multi-technique workflow for the unambiguous , a representative substituted indane. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The causality behind each analytical choice is explained, culminating in a self-validating methodology for confirming the molecular architecture.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before embarking on sophisticated spectroscopic analysis, the first step is to establish the molecular formula and the degrees of unsaturation. For this compound, the molecular formula is C₁₀H₉ClO₂.[3]

The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (9/2) - (1/2) + (0/2) DoU = 11 - 4.5 - 0.5 DoU = 6

A DoU of 6 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining two degrees of unsaturation are accounted for by the cyclopentane ring fused to the benzene ring and the carbonyl group of the carboxylic acid. This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Integrated Spectroscopic Workflow

A robust structure elucidation strategy relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Our approach is designed as a logical cascade, where each experiment builds upon the insights of the last.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition. Its high mass accuracy allows for the differentiation between isobaric species (molecules with the same nominal mass but different exact masses). For this molecule, the presence of a chlorine atom provides a highly characteristic isotopic signature, which serves as an internal validation of the assigned formula.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500 using a TOF analyzer.

-

Data Analysis: Identify the monoisotopic mass of the [M-H]⁻ ion and compare it to the theoretical value. Observe the isotopic pattern.

Expected Data & Interpretation

The analysis will reveal two key features: the exact mass and the chlorine isotope pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to two distinct molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.

| Ion | Theoretical m/z (C₁₀H₈³⁵ClO₂) | Theoretical m/z (C₁₀H₈³⁷ClO₂) | Expected Ratio |

| [M-H]⁻ | 195.0218 | 197.0188 | ~3:1 |

The observation of this characteristic isotopic pattern provides unequivocal evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this specific target, it is instrumental in confirming the carboxylic acid moiety, which exhibits highly characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 2500-3300 (very broad) | O-H stretch (Carboxylic Acid) | This exceptionally broad peak, often spanning over other signals, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |

| ~1710 | C=O stretch (Carboxylic Acid) | Confirms the presence of the carbonyl group. The position suggests a conjugated or dimeric acid.[4][5] |

| ~3000-3100 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |

| ~2850-2960 | Aliphatic C-H stretch | Corresponds to the CH and CH₂ groups of the dihydroindene core. |

| ~1600, ~1475 | Aromatic C=C stretch | Further evidence for the aromatic ring. |

| ~800-900 | Aromatic C-H bend | The exact position can give clues about the substitution pattern on the benzene ring. |

The IR spectrum provides rapid, confirmatory evidence for the core functional groups—the carboxylic acid and the aromatic ring—predicted by the molecular formula and DoU.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Puzzle

Expertise & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every atom and establish their connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Data processing is performed using appropriate software (e.g., MestReNova, TopSpin).

2.3.1. ¹H NMR: Proton Environment and Neighbors

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of adjacent protons (multiplicity).[6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5][7][8] |

| H4 | ~7.4 | doublet | 1H | Aromatic proton ortho to the fused ring system. |

| H6 | ~7.2 | doublet | 1H | Aromatic proton ortho to the chlorine atom. |

| H7 | ~7.1 | doublet of doublets | 1H | Aromatic proton meta to both the chlorine and the fused ring. |

| H1 | ~4.0 | triplet | 1H | Benzylic methine proton, deshielded by the adjacent aromatic ring and carboxylic acid. Split by the two H2 protons. |

| H3 (a/b) | ~3.0 - 3.2 | multiplet | 2H | Benzylic methylene protons, diastereotopic. Coupled to H2 protons. |

| H2 (a/b) | ~2.3 - 2.6 | multiplet | 2H | Aliphatic methylene protons. Coupled to H1 and H3 protons, resulting in a complex multiplet. |

2.3.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom, providing a count of the distinct carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~178 | Carboxylic acid carbonyl carbon, typically found in the 165-185 ppm range.[5] |

| C3a, C7a (Quaternary) | ~140-145 | Aromatic carbons at the ring fusion. |

| C5 (Quaternary) | ~132 | Aromatic carbon directly bonded to the chlorine atom, deshielded. |

| C4, C6, C7 | ~125-130 | Aromatic methine carbons. |

| C1 | ~45 | Benzylic methine carbon, deshielded by the aromatic ring. |

| C3 | ~35 | Benzylic methylene carbon. |

| C2 | ~30 | Aliphatic methylene carbon. |

2.3.3. 2D NMR: Connecting the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR provides the instructions for how they fit together.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations would be between H1↔H2 and H2↔H3, establishing the connectivity of the five-membered ring's aliphatic chain. It would also show correlations between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It allows for the unambiguous assignment of the ¹H signals in the table above to their corresponding ¹³C signals. For example, the proton at ~4.0 ppm would correlate to the carbon at ~45 ppm, confirming the C1-H1 bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the different fragments of the molecule.

Caption: Key HMBC correlations confirming the molecular assembly.

Key HMBC Correlations for Structure Proof:

-

H1 to C2, C3a, and C7a: This definitively connects the C1 methine to the aliphatic ring (C2) and the aromatic ring at the fusion points.

-

H1 to COOH carbon: This confirms the attachment of the carboxylic acid to the C1 position.

-

H3 protons to C4 and C3a: This locks the C3 position of the aliphatic ring to the aromatic core.

-

H4 proton to C3 and C5: This confirms the relative positions of the aliphatic ring and the chlorine substituent.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For molecules that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, confirming not only connectivity but also stereochemistry (if applicable) and solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a focused X-ray source (e.g., Mo Kα radiation).[9]

-

Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to yield a final structural model.[10]

The resulting electron density map and refined structure would provide an irrefutable confirmation of the atomic connectivity and substitution pattern established by the spectroscopic methods.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. This compound [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]

CAS number for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the synthesis of complex agrochemicals. This document delves into the compound's chemical identity, physicochemical properties, established synthetic pathways, and analytical characterization methods. Furthermore, it highlights its critical role in the production of high-value molecules and outlines essential safety, handling, and storage protocols. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug and agrochemical development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of indane-1-carboxylic acid. Its chemical structure, featuring a carboxylic acid group on a bicyclic indane framework, makes it a versatile building block in organic synthesis.

Chemical Identifiers:

-

Chemical Name: this compound

A summary of its core physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 196.63 g/mol | [1][3][4] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [1] |

| EC Number | 968-160-2 | [3] |

| DSSTox Substance ID | DTXSID30496311 | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common and industrially relevant synthetic route originates from 6-Chloro-1-tetralone[4]. While the direct conversion pathway is proprietary, a logical and chemically sound approach involves the Favorskii rearrangement of an α-halo ketone precursor, which can be derived from the corresponding indanone.

An improved process for creating a critical precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, involves the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using sulfuric acid at elevated temperatures (90-150°C) or a solid acid catalyst[5]. This step is foundational, as the resulting indanone is the immediate precursor for further functionalization to the carboxylic acid.

The diagram below illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of the target molecule.

Expert Commentary on Synthesis: The choice of a strong base in the Favorskii rearrangement is critical. Sodium hydroxide or methoxide facilitates the formation of a cyclopropanone intermediate from the α-halo ketone. The subsequent nucleophilic attack and ring-opening yield the indane carboxylic acid scaffold. The acidification step is equally crucial to protonate the carboxylate salt, leading to the precipitation of the final carboxylic acid product. Purity is paramount, as downstream applications in regulated industries like agrochemicals demand intermediates with minimal impurities.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods provide a detailed chemical fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (196.63 g/mol ) and to analyze its fragmentation pattern, which provides further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for monitoring the progress of the synthesis reaction.

Standard Operating Protocol: Purity Assessment by HPLC

-

Preparation of Standard: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

-

Preparation of Sample: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Applications in Agrochemical and Pharmaceutical Development

The primary and most significant application of this molecule is as a key intermediate in the synthesis of advanced agrochemicals. The carboxylic acid functional group is a crucial scaffold in the development of biologically active compounds, influencing properties like water solubility and target binding[6].

Role as a Precursor to Indoxacarb

This compound is a precursor to a more complex intermediate, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate[7]. This downstream intermediate is essential for the synthesis of (S)-indoxacarb, a potent and widely used oxadiazine insecticide[7]. Only the (S)-enantiomer of indoxacarb possesses the desired insecticidal activity, making the stereoselective synthesis of its precursors critically important[7]. The intermediate, (Z)-Methyl 5-Chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, is involved in the synthesis of an impurity of Indoxacarb[8].

The diagram below illustrates the position of the title compound within the broader synthetic pathway.

Caption: Role as a key building block in complex synthesis.

The carboxylic acid moiety often serves as a handle for further chemical modifications, such as esterification or amide bond formation, which are essential steps in building the final, more complex active ingredient[6].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, guidelines can be established based on closely related structures and general chemical safety principles.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9][10].

-

Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear protective clothing to prevent skin contact[9][10].

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, use a full-face respirator[9][10].

Handling and Storage:

-

Handling: Avoid formation of dust. Avoid breathing mist, gas, or vapors, and prevent contact with skin and eyes[9]. Use non-sparking tools and ensure adequate ventilation[9][11]. Wash hands thoroughly after handling[11][12].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10][12]. Keep away from incompatible materials such as strong oxidizing agents[11][12].

First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9][10].

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists[10][11][12].

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[10][11][12].

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[10].

Conclusion

This compound (CAS: 66041-26-7) is more than a simple chemical compound; it is an enabling building block for the synthesis of sophisticated and economically important molecules, most notably the insecticide Indoxacarb. Its synthesis requires careful control, and its purity is critical for the efficacy of the final product. Understanding its properties, synthesis, and safe handling is essential for any scientist or researcher working in the fields of synthetic chemistry and agrochemical development.

References

- 1. This compound [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | 144172-26-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives

Introduction: The Strategic Importance of the Indene Scaffold

The this compound core is a privileged scaffold in modern chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable building block in medicinal chemistry and agrochemistry. Derivatives of this core are integral to the development of novel therapeutics, including retinoic acid receptor (RAR) agonists for cancer therapy, and advanced pesticides.[1] For instance, the renowned oxadiazine insecticide, Indoxacarb, utilizes a related indanone precursor for its synthesis, highlighting the industrial relevance of this chemical family.[2][3]

This guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to this compound and its key derivatives. We will dissect the strategic considerations behind precursor synthesis, core functionalization, and derivatization, offering field-proven insights and detailed protocols for the research scientist.

Part 1: Synthesis of the Key Precursor: 5-Chloro-1-indanone

The cornerstone for accessing the target scaffold is the reliable synthesis of 5-chloro-1-indanone. The most common and scalable approach involves an intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.

Retrosynthetic Analysis

A logical disconnection of the target acid reveals 5-chloro-1-indanone as the critical precursor. The indanone itself can be traced back to simpler, commercially available starting materials like 3-chlorobenzaldehyde or chlorobenzene.

Caption: Retrosynthetic pathway for the target acid.

Recommended Protocol: From 3-Chlorobenzaldehyde

This two-step protocol offers high yields and utilizes readily available starting materials.[4]

Step 1: Synthesis of 3-(3-Chlorophenyl)propionic Acid

This step involves a Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid, followed by reduction and decarboxylation. A more direct route involves reacting 3-chlorobenzaldehyde with propionic acid.[4]

Step 2: Intramolecular Friedel-Crafts Acylation to 5-Chloro-1-indanone

The synthesized 3-(3-chlorophenyl)propionic acid is cyclized under strong acid conditions to form the indanone ring.[4][5]

Caption: Workflow for the synthesis of 5-Chloro-1-indanone.

Experimental Protocol:

-

Preparation of 3-(3-Chlorophenyl)propionic Acid:

-

To a solution of 3-chlorobenzaldehyde and propionic acid, add formic acid and diethylamine.

-

Heat the reaction mixture at 100-150°C for several hours until the reaction is complete (monitored by TLC).

-

After cooling, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acid, which can be purified by recrystallization.

-

-

Cyclization to 5-Chloro-1-indanone:

-

Convert the 3-(3-chlorophenyl)propionic acid to its acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), in DCM at 0°C.[4][6]

-

Slowly add the acyl chloride solution to the Lewis acid slurry, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl.

-

Extract the product with DCM, wash the combined organic layers, dry, and concentrate to yield 5-chloro-1-indanone, which can be purified by column chromatography or recrystallization.[4]

-

| Step | Key Reagents | Typical Yield | Reference |

| Acid Formation | 3-Chlorobenzaldehyde, Propionic Acid, Formic Acid | 80-90% | [4] |

| Cyclization | 3-(3-Chlorophenyl)propionic acid, SOCl₂, AlCl₃ | 75-85% | [4][5] |

Part 2: Synthesis of this compound

With the key indanone precursor in hand, the target carboxylic acid can be synthesized via a reliable three-step sequence involving reduction, cyanation, and hydrolysis.

Caption: Stepwise conversion of indanone to the target carboxylic acid.

Step 1: Reduction of the Ketone

The carbonyl group of 5-chloro-1-indanone is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This step is typically high-yielding and clean.

Experimental Protocol:

-

Dissolve 5-chloro-1-indanone in methanol or ethanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature below 10°C.

-

Stir the reaction for 1-2 hours at room temperature.

-

Quench the reaction by slowly adding dilute HCl.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the organic phase and evaporate the solvent to obtain 5-chloro-2,3-dihydro-1H-inden-1-ol.

Step 2: Conversion to Nitrile (Cyanation)

The hydroxyl group is a poor leaving group and must first be converted to a better one, such as a halide. The subsequent nucleophilic substitution with cyanide introduces the carbon atom required for the carboxylic acid.

Experimental Protocol:

-

Convert the alcohol to the corresponding bromide or chloride by treating it with PBr₃ or SOCl₂, respectively, in an aprotic solvent.

-

After workup, dissolve the resulting crude halide in a polar aprotic solvent like DMSO.

-

Add sodium cyanide (NaCN) and heat the mixture (typically 60-80°C) until the substitution is complete.

-

Pour the reaction mixture into water and extract the product, 5-chloro-2,3-dihydro-1H-indene-1-carbonitrile, with an organic solvent.

Step 3: Hydrolysis of the Nitrile

The final step is the vigorous hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Experimental Protocol:

-

Add the nitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours. The progress can be monitored by the cessation of ammonia evolution or by TLC.

-

Cool the reaction mixture and pour it onto ice. The carboxylic acid product will often precipitate.

-

Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield pure this compound.[7]

Part 3: Synthesis of Key Derivatives

The carboxylic acid is a versatile handle for creating a library of derivatives. Esterification and amidation are the most fundamental transformations.

Caption: General schemes for ester and amide synthesis.

Ester Derivatives (Fischer Esterification)

Rationale: Esterification is often performed to enhance lipophilicity, improve formulation properties, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Experimental Protocol:

-

Suspend or dissolve the carboxylic acid in the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

-

Heat the mixture to reflux for 4-12 hours.

-

Cool the solution and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer and concentrate to yield the crude ester, which can be purified by column chromatography.

Amide Derivatives

Rationale: The amide bond is a cornerstone of peptide chemistry and is prevalent in pharmaceuticals due to its stability and ability to participate in hydrogen bonding with biological targets.

Experimental Protocol:

-

Activation of the Carboxylic Acid: Convert the carboxylic acid to its more reactive acyl chloride. To a solution of the acid in dry DCM, add oxalyl chloride or thionyl chloride at 0°C. A catalytic amount of DMF is often used with oxalyl chloride. Stir for 1-2 hours.

-

Amide Formation: In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine) in dry DCM at 0°C.

-

Slowly add the freshly prepared acyl chloride solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.

Part 4: Considerations for Asymmetric Synthesis

The C1 position of the indene ring is a stereocenter. For most pharmaceutical applications, it is critical to synthesize and test a single enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.[8][9]

Strategies for Enantioselective Synthesis:

-

Asymmetric Reduction: The reduction of 5-chloro-1-indanone can be performed using chiral reducing agents or catalysts (e.g., CBS reduction) to produce an enantiomerically enriched alcohol precursor.

-

Chiral Resolution: The final racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization and liberation of the enantiopure acid.

-

Catalytic Asymmetric Synthesis: Advanced methods may involve the asymmetric addition of functional groups to the indene system using chiral catalysts.[10]

Conclusion

The synthesis of this compound and its derivatives is a well-established yet versatile field of organic chemistry. The pathways outlined in this guide, beginning with the robust synthesis of the 5-chloro-1-indanone precursor, provide a reliable foundation for accessing this important molecular scaffold. By leveraging standard transformations for core synthesis and derivatization, and by giving due consideration to stereochemistry, researchers can efficiently generate diverse libraries of compounds for evaluation in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs [ouci.dntb.gov.ua]

- 10. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Indene Carboxylic Acids: A Technical Guide to the Biological Activity of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Analogs

Abstract

The 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide synthesizes the current understanding of the biological activities of its analogs, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. By examining structure-activity relationships (SAR), mechanisms of action, and key experimental data, this document provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of this promising class of compounds. Detailed experimental protocols for crucial biological assays are also provided to ensure methodological rigor and reproducibility in future investigations.

Introduction: The Indene Scaffold - A Foundation for Therapeutic Innovation

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recurring motif in a multitude of biologically active molecules. The inherent structural rigidity and lipophilicity of the indene core make it an attractive starting point for the design of small molecule inhibitors that can effectively interact with various biological targets. The introduction of a carboxylic acid moiety at the 1-position of the 2,3-dihydro-1H-indene (indan) ring system, coupled with a chlorine atom at the 5-position, creates the this compound scaffold. This specific arrangement of functional groups has been explored for its potential to modulate key pathological pathways. The chloro-substituent, an electron-withdrawing group, can significantly influence the electronic properties and metabolic stability of the molecule, often enhancing its biological activity.[1] This guide will delve into the derivatization of this core structure and the resultant biological activities of its analogs.

Medicinal Chemistry: Synthesizing and Diversifying the Core Scaffold

The synthesis of this compound and its analogs is a critical aspect of exploring their therapeutic potential. A common synthetic route to the core indanone precursor involves a Friedel-Crafts acylation of a substituted phenylpropionic acid.[2][3] For instance, 3-chlorophenylpropionic acid can be cyclized in the presence of a Lewis acid to yield 5-chloro-1-indanone.[2] This indanone can then be further modified to introduce the carboxylic acid functionality and other diverse substituents.

A general synthetic approach to generate analogs is outlined below:

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

An In-depth Technical Guide for Drug Development Professionals

Abstract: 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-26-7) is a halogenated indene derivative with potential applications as a structural motif in the synthesis of pharmacologically active compounds.[1] The precise elucidation of its molecular structure and the confirmation of its purity are paramount for any application in research and drug development. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. Grounded in first principles, this document outlines the theoretical basis, practical experimental protocols, and predicted spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to form a self-validating system, ensuring the unambiguous identification and quality assessment of the target compound.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid bicyclic core, a carboxylic acid functional group, and a chlorinated aromatic ring. Each of these features gives rise to distinct and predictable signals in various spectroscopic techniques.

The molecular formula is C₁₀H₉ClO₂ with a molecular weight of 196.63 g/mol .[2]

References

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a halogenated derivative of indane-1-carboxylic acid. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and current and potential applications, particularly in the field of medicinal chemistry and agrochemicals. The document details synthetic pathways, including the preparation of key precursors and potential final deprotection steps. It also explores the biological significance of the indane core structure and the influence of the chloro-substituent, drawing insights from related compounds and derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional molecules.

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a versatile template for the development of compounds with a wide range of biological activities. The introduction of various substituents onto the indane ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This compound, with its chloro and carboxylic acid functionalities, represents an important intermediate and a potential pharmacophore in its own right. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can be further derivatized to esters, amides, and other functional groups to modulate properties such as cell permeability and metabolic stability. The chlorine atom, an electron-withdrawing group, can significantly impact the acidity of the carboxylic acid and influence the overall lipophilicity and binding affinity of the molecule.

This guide will delve into the synthetic strategies for accessing this molecule, its key chemical characteristics, and its role as a building block in the synthesis of more complex molecules, most notably the insecticide Indoxacarb.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of the 5-chloro-1-indanone core. This key intermediate is then further functionalized to introduce the carboxylic acid group.

Synthesis of the Key Precursor: 5-Chloro-1-indanone

The most common route to 5-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation reaction.

Method 1: From 3-Chlorophenylpropionic Acid

This method involves the cyclization of 3-(3-chlorophenyl)propionic acid. The synthesis of this precursor starts from 3-chlorobenzaldehyde.

-

Step 1: Synthesis of 3-Chlorophenylpropionic Acid: 3-chlorobenzaldehyde is reacted with propionic acid to yield 3-chlorophenylpropionic acid.[1][2]

-

Step 2: Intramolecular Friedel-Crafts Acylation: The resulting 3-chlorophenylpropionic acid is then cyclized in the presence of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like dichloromethane to afford 5-chloro-1-indanone.[1][2]

Method 2: From Chlorobenzene and 3-Chloropropionyl Chloride

An alternative approach involves the intermolecular Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride.

-

Step 1: Intermolecular Friedel-Crafts Acylation: Chlorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 3-chloro-1-(4-chlorophenyl)propan-1-one.[3]

-

Step 2: Intramolecular Friedel-Crafts Alkylation: The resulting propiophenone derivative is then cyclized, often with heating, to yield 5-chloro-1-indanone.[3][4]

The choice of method often depends on the availability of starting materials, reaction scale, and desired purity. The use of mixed molten salts and heteropolyacids as catalysts has also been explored to improve reaction efficiency and environmental friendliness.[3]

Introduction of the Carboxylic Acid Moiety

Once 5-chloro-1-indanone is obtained, the carboxylic acid group can be introduced at the 1-position. A common strategy involves the formation of an intermediate ester, which is subsequently hydrolyzed.

-

Step 1: Carboxymethylation of 5-Chloro-1-indanone: 5-chloro-1-indanone can be reacted with a source of a carboxymethyl group, such as dimethyl carbonate in the presence of a strong base like sodium hydride, to form methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

-

Step 2: Reduction and Rearrangement (Hypothetical): While not explicitly detailed for the carboxylic acid, a related synthesis for a key intermediate of the insecticide Indoxacarb involves the hydroxylation of a similar ester. A plausible route to the target molecule could involve reduction of the ketone and subsequent oxidation or rearrangement, though this is speculative.

-

Step 3: Hydrolysis of the Ester Precursor: A more direct and likely final step would be the hydrolysis of a corresponding ester, such as methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate. This can typically be achieved under basic conditions, for example, using lithium hydroxide in an aqueous medium, followed by acidification to yield the desired carboxylic acid.[5]

Below is a detailed, generalized protocol for the hydrolysis step, based on standard laboratory procedures.

Experimental Protocol: Hydrolysis of Methyl 5-Chloro-2,3-dihydro-1H-indene-1-carboxylate (Proposed)

-

Dissolution: Dissolve methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide, to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 196.63 g/mol | --INVALID-LINK-- |

| CAS Number | 66041-26-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically >97% | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the chlorinated benzene ring, as well as the aliphatic protons of the dihydroindene core. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid group at a downfield position.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretching of the carboxylic acid, usually observed between 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Applications in Drug Development and Agrochemicals

The primary documented application of derivatives of this compound is in the synthesis of the insecticide Indoxacarb. Specifically, a hydroxylated methyl ester derivative, (S)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, is a key intermediate in the production of the active (S)-enantiomer of Indoxacarb.

Role as an Intermediate in Indoxacarb Synthesis

Indoxacarb is a potent, broad-spectrum oxadiazine insecticide. Its mechanism of action involves the blockage of sodium ion channels in the nervous system of target insects, leading to paralysis and death. The synthesis of Indoxacarb relies on the construction of a complex heterocyclic system, for which the functionalized indane core provided by derivatives of this compound is essential.

Potential as a Pharmacophore in Drug Discovery

Beyond its role as a synthetic intermediate, the this compound scaffold holds potential for the development of novel therapeutic agents. The indane core is present in a number of biologically active molecules, and the specific substitution pattern of this compound could confer unique pharmacological properties.

-

Anticancer Activity: Derivatives of 5-chloro-indole-2-carboxylic acid have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are important targets in cancer therapy.

-

Antimicrobial and Antiviral Activity: The indole nucleus, structurally related to indane, is a common feature in many antimicrobial and antiviral agents. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase.[6]

-

Other Biological Activities: Various derivatives of indane and indole carboxylic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

The presence of the carboxylic acid group allows for the formation of prodrugs, which can improve the pharmacokinetic properties of a potential drug candidate.

Mechanism of Action of Related Compounds

The biological activity of compounds containing the indane or indole scaffold is diverse and target-dependent. In the case of Indoxacarb, the molecule acts as a sodium channel blocker. For anticancer applications, derivatives have been shown to inhibit specific kinases involved in cell signaling pathways. The carboxylic acid moiety can act as a key binding element, forming hydrogen bonds or salt bridges with amino acid residues in the active site of a target protein.

Caption: Potential applications of the target molecule and its derivatives.

Conclusion

This compound is a valuable synthetic intermediate with established importance in the agrochemical industry. While its own biological profile is not extensively characterized, the prevalence of the indane and indole scaffolds in a wide array of biologically active compounds suggests that this molecule and its derivatives represent a promising area for future research in drug discovery. The synthetic routes to this compound are well-established, proceeding through the key intermediate 5-chloro-1-indanone. Further investigation into the direct biological activities of this compound and the synthesis of novel derivatives is warranted and could lead to the discovery of new therapeutic agents with unique mechanisms of action. This guide provides a solid foundation for researchers looking to explore the potential of this versatile chemical entity.

References

- 1. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Indane Compounds

Introduction

Chlorinated indane compounds, a class of synthetic organochlorine substances, have garnered significant attention within the scientific community, primarily due to their extensive use as pesticides and their emerging potential in pharmaceutical research. The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, when substituted with chlorine atoms, gives rise to a diverse array of molecules with a wide spectrum of biological activities and physicochemical characteristics. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to effectively harness their potential and mitigate associated risks.

This technical guide provides a comprehensive exploration of the core physicochemical properties of chlorinated indane compounds. Moving beyond a mere recitation of data, this document delves into the causal relationships between molecular structure and physical behavior, offering field-proven insights into their characterization. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data.

Core Physicochemical Properties

The biological and environmental fate of chlorinated indane compounds is intrinsically linked to their physicochemical properties. These parameters govern their solubility, distribution, and stability, which in turn dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as their persistence and bioaccumulation in the environment.

Solubility

The solubility of a compound in both aqueous and organic media is a critical determinant of its behavior in biological and environmental systems. Chlorinated indane compounds are characteristically lipophilic, exhibiting low solubility in water and higher solubility in organic solvents.[1][2] This low aqueous solubility is a direct consequence of the nonpolar nature of the indane backbone and the hydrophobic character of the chlorine substituents.[2]

Table 1: Physicochemical Properties of Chlordane Isomers

| Property | cis-Chlordane | trans-Chlordane | Technical Chlordane | Reference |

| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | Mixture | [3] |

| Molecular Weight | 409.78 g/mol | 409.78 g/mol | ~409.78 g/mol | [4] |

| Physical State | Solid | Solid | Viscous Liquid | [4][5] |

| Melting Point | 106.5-108.5 °C | 104.5-106 °C | N/A | [6] |

| Boiling Point | 175 °C at 2 mmHg | 175 °C at 2 mmHg | N/A | [6] |

| Water Solubility | 0.056 mg/L at 25°C | 0.056 mg/L at 25°C | 0.009 mg/L at 25°C | [6] |

| Vapor Pressure | 1 x 10⁻⁵ mmHg at 25°C | 1 x 10⁻⁵ mmHg at 25°C | 1 x 10⁻⁵ mmHg at 25°C | [6] |

| Log K_ow_ (LogP) | 5.5 | 5.5 | 6.0 | [6][7] |

| Henry's Law Constant | 4.86 x 10⁻⁵ atm·m³/mol | 4.86 x 10⁻⁵ atm·m³/mol | 1.2 x 10⁻⁵ atm·m³/mol | [6] |

Note: Technical chlordane is a complex mixture of over 140 compounds, with cis- and trans-chlordane being major components.[5]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (K_ow_ or P) is a measure of a chemical's lipophilicity, or its tendency to partition into a nonpolar solvent (n-octanol) from an aqueous phase.[8] It is a crucial parameter in predicting the environmental fate and biological activity of compounds.[9] For chlorinated indanes, their high lipophilicity, reflected in high LogP values, is a defining characteristic.[2][10] This property drives their partitioning into fatty tissues, leading to bioaccumulation, and influences their interaction with biological membranes and receptors.[1]

The LogP values for cis- and trans-chlordane are reported to be around 5.5, while technical chlordane has a LogP of approximately 6.0, indicating very high lipophilicity.[6][7]

Volatility: Vapor Pressure and Henry's Law Constant

The volatility of chlorinated indane compounds, described by their vapor pressure and Henry's Law constant, dictates their tendency to partition from soil and water into the atmosphere. While generally considered semi-volatile, their vapor pressures are low, as exemplified by chlordane (1 x 10⁻⁵ mmHg at 25°C).[6] The Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water, further informs its environmental distribution.

Structure-Property Relationships and Predictive Models

The physicochemical properties of chlorinated indanes are intricately linked to their molecular structure. The number and position of chlorine atoms on the indane ring system profoundly impact polarity, molecular weight, and molecular shape, thereby influencing solubility, lipophilicity, and volatility.

For instance, increasing the degree of chlorination generally leads to a higher molecular weight and often a decrease in vapor pressure. The effect on solubility and lipophilicity can be more complex and is influenced by the specific substitution pattern.

Given the vast number of possible chlorinated indane congeners, experimental determination of physicochemical properties for every compound is impractical. In this context, Quantitative Structure-Property Relationship (QSPR) models are invaluable tools.[11][12][13] These computational models use molecular descriptors, derived from the chemical structure, to predict physicochemical properties.[12] For halogenated hydrocarbons, descriptors related to molecular size, shape, and electronic properties have been successfully used to predict properties like boiling point, vapor pressure, and partition coefficients.[11][14]

Experimental Protocols for Physicochemical Characterization

The generation of high-quality, reliable data is the cornerstone of scientific research. The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of chlorinated indane compounds.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is considered the gold standard for determining the thermodynamic solubility of poorly soluble compounds.[15][16]

Objective: To determine the equilibrium solubility of a chlorinated indane compound in water.

Materials:

-

Test compound

-

Deionized water (Milli-Q or equivalent)

-

N-octanol (for pre-saturation)

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrumentation (e.g., GC-ECD, HPLC-UV/MS)

-

Glassware (flasks, vials, pipettes)

Procedure:

-

Preparation of Saturated Water: Add a small amount of n-octanol to a volume of deionized water and shake vigorously for 24 hours at the desired temperature to saturate the water with the solvent. This minimizes the influence of co-solvency effects.

-

Sample Preparation: Add an excess amount of the test compound to a flask containing the n-octanol-saturated water. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.[16]

-

Equilibration: Place the flask in a constant temperature shaker bath and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet any undissolved solid material.[17]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant for analysis. The concentration of the dissolved compound is then determined using a validated analytical method, such as gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[18]

-

Data Interpretation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also the classical approach for LogP determination.[8][19]

Objective: To measure the partitioning of a chlorinated indane compound between n-octanol and water.

Materials:

-

Test compound

-

N-octanol (reagent grade)

-

Deionized water

-

Constant temperature shaker

-

Centrifuge

-

Analytical instrumentation (GC-ECD or HPLC-UV/MS)

-

Glassware (separatory funnels or vials)

Procedure:

-

Pre-saturation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Analysis: Determine the concentration of the test compound in both the n-octanol and water phases using an appropriate analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

References

- 1. Report (No 22) on the ninth Steering Committee Meeting, Gaborone, Botswana, 13-16 February 1996 [fao.org]

- 2. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSPR Models for Predicting Log Pliver Values for Volatile Organic Compounds Combining Statistical Methods and Domain Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Apparent solubility of organochlorine insecticides in water at various temperatures | Semantic Scholar [semanticscholar.org]

- 18. gcms.cz [gcms.cz]

- 19. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

analytical methods for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid